3-(Benzo[d]thiazol-2-yl)-7-(diethylamino)-2H-chromene-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzo[d]thiazol-2-yl)-7-(diethylamino)-2H-chromene-2-thione is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is known for its unique structural features, which include a benzothiazole ring fused with a chromene moiety and a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d]thiazol-2-yl)-7-(diethylamino)-2H-chromene-2-thione typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzothiazole with a suitable aldehyde to form an intermediate Schiff base. This intermediate is then cyclized with a diethylamino-substituted chromene derivative under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated monitoring are employed to maintain consistent quality and yield. Solvent recovery and waste management are also critical aspects of industrial production to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[d]thiazol-2-yl)-7-(diethylamino)-2H-chromene-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole and chromene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, alkylated products, and various substituted benzothiazole and chromene derivatives.
Scientific Research Applications
3-(Benzo[d]thiazol-2-yl)-7-(diethylamino)-2H-chromene-2-thione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe for detecting biological molecules and studying cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and materials with specific optical properties.
Mechanism of Action
The mechanism of action of 3-(Benzo[d]thiazol-2-yl)-7-(diethylamino)-2H-chromene-2-thione involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-(Benzo[d]thiazol-2-yl)-4-aminoquinoline: Known for its topoisomerase I inhibitory activity and anticancer properties.
2-(Benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol: Studied for its photophysical properties and applications in optoelectronics.
Benzothiazolyl substituted iminothiazolidinones: Evaluated as aldose reductase inhibitors with potential therapeutic applications.
Uniqueness
3-(Benzo[d]thiazol-2-yl)-7-(diethylamino)-2H-chromene-2-thione stands out due to its unique combination of a benzothiazole ring, chromene moiety, and thione group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H18N2OS2 |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-7-(diethylamino)chromene-2-thione |
InChI |
InChI=1S/C20H18N2OS2/c1-3-22(4-2)14-10-9-13-11-15(20(24)23-17(13)12-14)19-21-16-7-5-6-8-18(16)25-19/h5-12H,3-4H2,1-2H3 |
InChI Key |
RSNXHOMJLFORTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=S)O2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.